

Application Notes and Protocols: Measuring Glycolysis Inhibition by 3PO

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Compound of Interest

Compound Name:	3PO
Cat. No.:	B2857296

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These application notes provide detailed methods for researchers, scientists, and drug development professionals to measure the inhibition of glycolysis following treatment with 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (**3PO**). While initially thought to be a direct inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), recent evidence suggests that **3PO**'s inhibitory effect on glycolysis is more complex, involving the intracellular accumulation of lactic acid and a subsequent decrease in intracellular pH, which in turn inhibits multiple glycolytic enzymes.^{[1][2][3]} Some studies also propose that **3PO** may target monocarboxylate transporters (MCTs).^[3]

This document outlines three primary methods to quantify the effects of **3PO** on cellular glycolysis: measurement of extracellular acidification rate (ECAR), glucose uptake assays, and lactate production assays.

Data Presentation

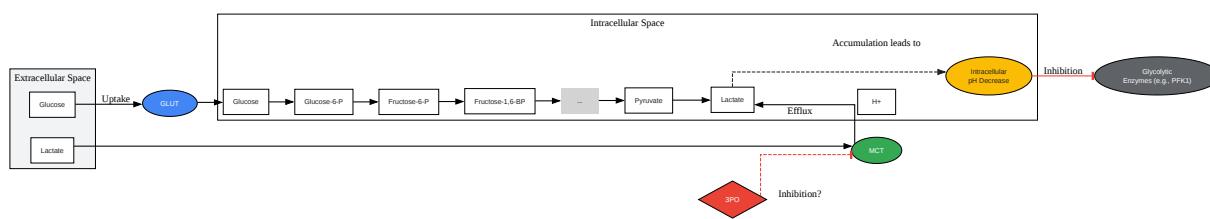
The following tables summarize quantitative data on the effects of **3PO** from various studies.

Table 1: Effects of **3PO** on Cellular Processes Related to Glycolysis

Cell Type	Parameter Measured	3PO Concentration	Observed Effect	Reference
Rheumatoid Arthritis (RA) and Healthy Control (HC) Neutrophils	ROS Production	0-50 µM	Dose-dependent inhibition in both cell types. RA neutrophils were more sensitive to lower concentrations.	[4]
RA and HC Neutrophils	NET Production	10-50 µM	Significant inhibition in RA neutrophils at all concentrations. Significant inhibition in HC neutrophils at 25 and 50 µM.	[4]
T cells	Glycolysis Activation	Not specified	Blocks T cell activation-induced glycolysis.	[5]
Lewis Lung Carcinoma, MDA-MB231, HL-60 Xenografts	Tumor Growth	0.07 mg/g	Suppressed tumor growth in vivo.	[6]
B16-F10 Melanoma Cells	Proliferation	Not specified	Dose-dependent inhibition.	[7]
Panc02 Pancreatic Cancer Cells	Proliferation	Not specified	Dose-dependent inhibition.	[7]

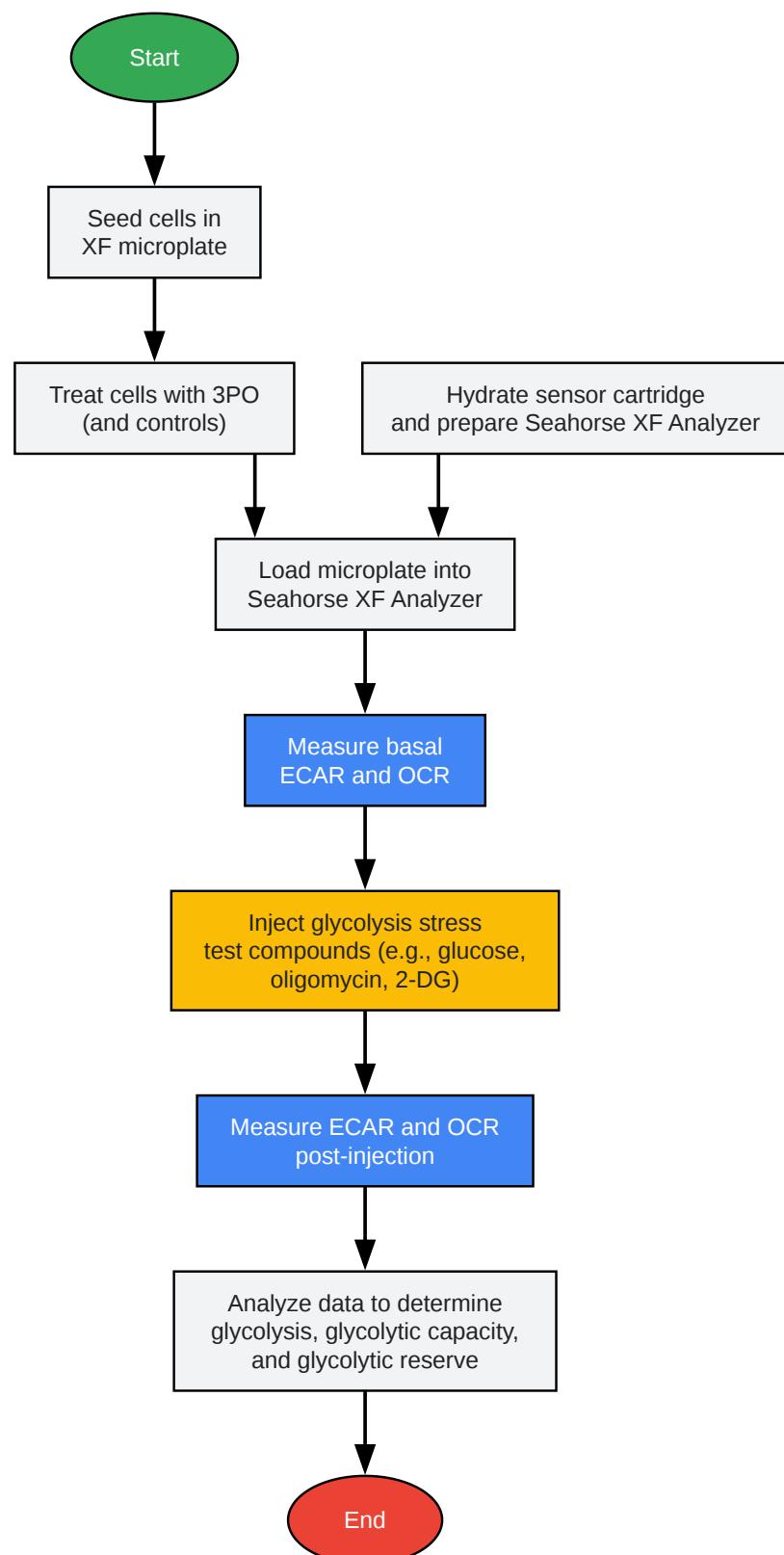
Head and Neck Squamous Cell Carcinoma (HNSCC)	Glucose Uptake, Lactate Production, ATP Generation	Not specified (using PFK15, a 3PO analog)	Significant reduction.	[8]
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Signaling Pathways and Experimental Workflows



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Caption: **3PO**-mediated inhibition of glycolysis.

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Caption: Workflow for ECAR measurement.

Experimental Protocols

Extracellular Acidification Rate (ECAR) Measurement

This protocol outlines the use of an extracellular flux analyzer (e.g., Agilent Seahorse XF Analyzer) to measure the rate of proton extrusion from cells, which is largely a result of lactate production during glycolysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Extracellular flux analyzer and associated consumables (e.g., XF24 or XF96 cell culture microplates, sensor cartridges)
- Cell culture medium, serum, and supplements
- **3PO** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- XF Base Medium (or similar low-buffered medium)
- Glucose, oligomycin, and 2-deoxyglucose (2-DG) for glycolysis stress test
- Cells of interest

Procedure:

- Cell Seeding: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- **3PO** Treatment: The following day, treat the cells with various concentrations of **3PO** (and a vehicle control) for the desired duration.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution at 37°C in a non-CO₂ incubator overnight.
- Assay Medium Preparation: Prepare the assay medium by supplementing XF Base Medium with L-glutamine, glucose, and sodium pyruvate as required for the specific experiment. Warm the medium to 37°C and adjust the pH to 7.4.

- Cell Plate Preparation: Remove the cell culture medium from the microplate and wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well.
- Equilibration: Place the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes to allow the temperature and pH to equilibrate.
- Extracellular Flux Analysis:
 - Load the hydrated sensor cartridge with the glycolysis stress test components (glucose, oligomycin, 2-DG) in the appropriate injection ports.
 - Place the cell plate into the extracellular flux analyzer.
 - Program the instrument to measure basal ECAR and oxygen consumption rate (OCR), followed by sequential injections of the stress test compounds.[13]
 - The instrument will measure changes in ECAR after each injection.
- Data Analysis: Analyze the data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity (ECAR after oligomycin injection), and glycolytic reserve. Compare these parameters between **3PO**-treated and control cells.

Glucose Uptake Assay

This protocol describes a common method to measure the rate of glucose uptake by cells, often using a fluorescently labeled glucose analog like 2-NBDG or a radioactive analog like 2-deoxy-D-glucose (2-DG).[14][15][16][17]

Materials:

- Cells of interest cultured in a multi-well plate (e.g., 96-well)
- **3PO** stock solution
- Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or similar

- 2-deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit (e.g., colorimetric or fluorescent)
- Cell lysis buffer (e.g., 0.1% SDS)
- Scintillation counter and scintillation fluid (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a multi-well plate and grow to the desired confluence.
 - Treat cells with various concentrations of **3PO** for the specified time.
- Glucose Starvation:
 - Wash the cells twice with warm KRPH buffer.
 - Incubate the cells in KRPH buffer for 30-60 minutes at 37°C to starve them of glucose.
- Glucose Uptake Stimulation (Optional):
 - For insulin-sensitive cells, you can stimulate glucose uptake by adding insulin (e.g., 100 nM) for 15-20 minutes.
- Initiation of Glucose Uptake:
 - Add the glucose analog (e.g., 2-deoxy-D-[³H]-glucose or the reagent from a commercial kit) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
- Termination of Uptake:
 - Stop the uptake by aspirating the glucose analog solution and immediately washing the cells three times with ice-cold PBS or KRPH buffer.

- Cell Lysis:
 - Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.
- Quantification:
 - Radioactive Method: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
 - Non-Radioactive Method: Follow the manufacturer's instructions for the specific kit, which typically involves an enzymatic reaction to generate a colorimetric or fluorescent signal that is proportional to the amount of glucose analog taken up. Measure the signal using a plate reader.
- Data Analysis: Normalize the glucose uptake values to the protein concentration in each well. Compare the normalized glucose uptake between **3PO**-treated and control cells.

Lactate Production Assay

This protocol measures the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis.

Materials:

- Cells of interest
- Cell culture medium and plates
- **3PO** stock solution
- Lactate assay kit (colorimetric or fluorometric)
- Microplate reader

Procedure:

- Cell Seeding and Treatment:

- Seed cells in a multi-well plate and allow them to adhere.
- Replace the medium with fresh medium containing different concentrations of **3PO** and a vehicle control.

- Sample Collection:
 - At various time points after treatment, collect a small aliquot of the cell culture medium from each well.
- Lactate Measurement:
 - Use a commercial lactate assay kit to measure the lactate concentration in the collected medium samples. These kits typically involve an enzymatic reaction that converts lactate to pyruvate, coupled to a reaction that produces a colorimetric or fluorescent signal.
 - Follow the manufacturer's protocol for the assay, including the preparation of a standard curve with known lactate concentrations.
- Cell Number Normalization:
 - After the final time point, determine the number of cells in each well (e.g., using a cell counter, or a DNA or protein quantification assay).
- Data Analysis:
 - Calculate the lactate concentration for each sample using the standard curve.
 - Normalize the lactate concentration to the cell number or protein content to determine the lactate production rate.
 - Compare the lactate production rates between **3PO**-treated and control cells. It is important to note that **3PO** can cause intracellular lactate accumulation, so measuring only extracellular lactate may not fully capture the effect on glycolysis.^{[2][3]} Therefore, combining this assay with measurements of intracellular lactate may provide a more complete picture.

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